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molecular formula C8H11IN2O B8317011 2-t-Butoxy-3-iodopyrazine

2-t-Butoxy-3-iodopyrazine

Cat. No. B8317011
M. Wt: 278.09 g/mol
InChI Key: XQMLLCHVHMECCI-UHFFFAOYSA-N
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Patent
US07816522B2

Procedure details

To a solution of 5.64 g of diisopropylamine in 100 ml of THF there was added 21.1 ml of n-butyllithium (2.55M, n-hexane solution) at −75° C. under a nitrogen atmosphere, and after stirring the mixture for 30 minutes, a solution of 6.78 g of 3-t-butoxypyrazine [CAS No. 70090-30-1] in 30 ml of THF was added dropwise. After stirring at the same temperature for 4 hours, a solution of 17.9 g of iodine in 100 ml of THF was added dropwise and the mixture was stirred overnight at room temperature. Next, 800 ml of saturated aqueous sodium sulfite and 800 ml of ethyl acetate were added, and the organic layer was washed with 300 ml of saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (heptane-ethyl acetate) to give 2-t-butoxy-3-iodopyrazine (0.77 g) as a yellow oil.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][N:23]=1)([CH3:16])([CH3:15])[CH3:14].[I:24]I.S([O-])([O-])=O.[Na+].[Na+]>C1COCC1.C(OCC)(=O)C>[C:13]([O:17][C:18]1[C:19]([I:24])=[N:20][CH:21]=[CH:22][N:23]=1)([CH3:16])([CH3:14])[CH3:15] |f:4.5.6|

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
21.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.78 g
Type
reactant
Smiles
C(C)(C)(C)OC=1C=NC=CN1
Step Three
Name
Quantity
17.9 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
after stirring the mixture for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
the organic layer was washed with 300 ml of saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccating agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (heptane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC1=NC=CN=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: CALCULATEDPERCENTYIELD 6.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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